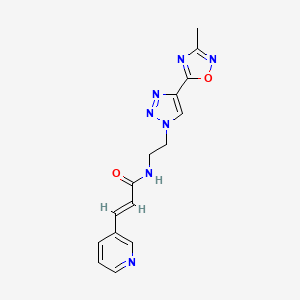![molecular formula C11H16ClNO2 B2752916 2-[2-(2-Chlorobenzylamino)ethoxy]ethanol CAS No. 940357-47-1](/img/structure/B2752916.png)
2-[2-(2-Chlorobenzylamino)ethoxy]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Chlorobenzylamino)ethoxy]ethanol, also known as AEBSF, is a serine protease inhibitor that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 239.73 g/mol. AEBSF is commonly used to inhibit proteases such as trypsin, chymotrypsin, and thrombin, which are enzymes that break down proteins.
Mecanismo De Acción
2-[2-(2-Chlorobenzylamino)ethoxy]ethanol works by irreversibly inhibiting the serine protease active site through the formation of a covalent bond with the active site serine residue. This prevents the protease from breaking down proteins, which can be useful in scientific research.
Biochemical and Physiological Effects:
2-[2-(2-Chlorobenzylamino)ethoxy]ethanol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of proteases such as trypsin, chymotrypsin, and thrombin. Additionally, 2-[2-(2-Chlorobenzylamino)ethoxy]ethanol has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that break down the extracellular matrix. 2-[2-(2-Chlorobenzylamino)ethoxy]ethanol has also been shown to inhibit blood coagulation and fibrinolysis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[2-(2-Chlorobenzylamino)ethoxy]ethanol in lab experiments is that it is a potent and selective inhibitor of serine proteases. It is also relatively easy to use and has a long shelf life. However, one limitation of using 2-[2-(2-Chlorobenzylamino)ethoxy]ethanol is that it can be expensive, which may limit its use in some experiments.
Direcciones Futuras
There are a number of future directions for research involving 2-[2-(2-Chlorobenzylamino)ethoxy]ethanol. One area of research could be the development of new protease inhibitors with improved selectivity and potency. Another area of research could be the development of new methods for synthesizing 2-[2-(2-Chlorobenzylamino)ethoxy]ethanol that are more efficient and cost-effective. Additionally, research could be done to explore the potential therapeutic applications of 2-[2-(2-Chlorobenzylamino)ethoxy]ethanol in diseases such as cancer and cardiovascular disease.
Métodos De Síntesis
2-[2-(2-Chlorobenzylamino)ethoxy]ethanol can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzylamine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The resulting product is then treated with sodium borohydride to reduce the nitro group to an amine. The final step involves the reaction of the amine with ethylene oxide to produce 2-[2-(2-Chlorobenzylamino)ethoxy]ethanol.
Aplicaciones Científicas De Investigación
2-[2-(2-Chlorobenzylamino)ethoxy]ethanol is widely used in scientific research as a protease inhibitor. It is commonly used in studies involving proteases such as trypsin, chymotrypsin, and thrombin. 2-[2-(2-Chlorobenzylamino)ethoxy]ethanol is also used in studies involving the extracellular matrix, as it can inhibit the activity of matrix metalloproteinases. Additionally, 2-[2-(2-Chlorobenzylamino)ethoxy]ethanol is used in studies involving blood coagulation and fibrinolysis.
Propiedades
IUPAC Name |
2-[2-[(2-chlorophenyl)methylamino]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2/c12-11-4-2-1-3-10(11)9-13-5-7-15-8-6-14/h1-4,13-14H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQYDPYIKOFOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCOCCO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Chlorobenzylamino)ethoxy]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B2752835.png)
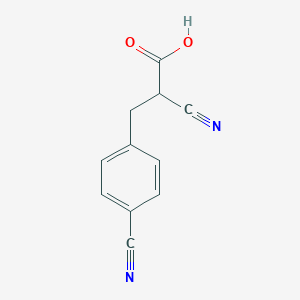
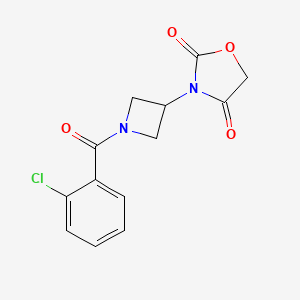
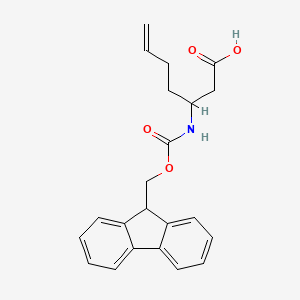

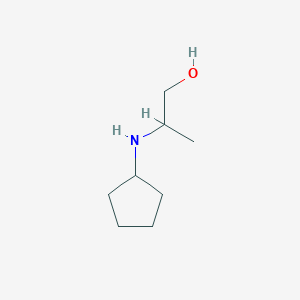
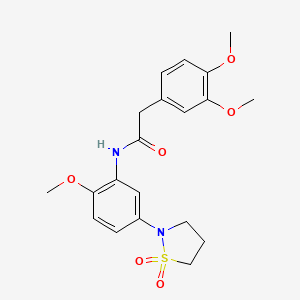


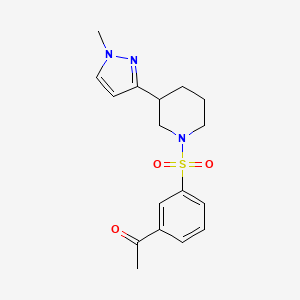
![N-(3-chlorobenzyl)-2-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2752850.png)
![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2752851.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2752852.png)
